molecular formula C27H35N5O3 B12421450 Valsartan Isopropyl-d7 Ester

Valsartan Isopropyl-d7 Ester

Cat. No.: B12421450
M. Wt: 484.6 g/mol
InChI Key: XIZXKMBYUPSRFW-YKCRMNSISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Valsartan Isopropyl-d7 Ester (CAS: 1245820-09-0; molecular formula: C24H29N5O3; molecular weight: 435.52) is a deuterated isotopologue of the valsartan isopropyl ester derivative. It serves as a critical impurity standard in pharmaceutical quality control for valsartan, an angiotensin II receptor blocker (ARB) used to treat hypertension and heart failure . This compound is synthesized by introducing seven deuterium atoms into the isopropyl ester moiety of valsartan, enhancing its utility as a stable isotope-labeled internal standard in mass spectrometry and pharmacokinetic studies . Its structural backbone aligns with valsartan’s pharmacophore, retaining the biphenyltetrazole and N-pentanoyl-L-valinate moieties but modified with an isotopically labeled ester group .

Properties

Molecular Formula

C27H35N5O3

Molecular Weight

484.6 g/mol

IUPAC Name

1,1,1,2,3,3,3-heptadeuteriopropan-2-yl (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate

InChI

InChI=1S/C27H35N5O3/c1-6-7-12-24(33)32(25(18(2)3)27(34)35-19(4)5)17-20-13-15-21(16-14-20)22-10-8-9-11-23(22)26-28-30-31-29-26/h8-11,13-16,18-19,25H,6-7,12,17H2,1-5H3,(H,28,29,30,31)/t25-/m0/s1/i4D3,5D3,19D

InChI Key

XIZXKMBYUPSRFW-YKCRMNSISA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)[C@H](C(C)C)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(=O)CCCC

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Reactants : Valsartan (free acid form) and isopropyl-d7 alcohol.
  • Catalysts : Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) at 0.1–0.5 molar equivalents.
  • Solvents : Anhydrous toluene or dichloromethane to avoid hydrolysis.
  • Temperature : 60–80°C under reflux for 12–24 hours.
  • Dehydration : Molecular sieves (3Å or 4Å) are added to absorb water, shifting the equilibrium toward ester formation.

Key Optimization Parameters

Parameter Optimal Range Impact on Yield
Molar Ratio (Alcohol:Valsartan) 3:1 to 5:1 Maximizes conversion (≥90%)
Reaction Time 18–24 hours Prevents incomplete esterification
Catalyst Concentration 0.3 equivalents H₂SO₄ Balances rate and side reactions

This method typically achieves 85–92% yield , with purity >98% after purification. The deuterium incorporation efficiency exceeds 99%, as confirmed by mass spectrometry.

Stepwise Synthesis from Valsartan Intermediate

Alternative routes synthesize the deuterated ester from valsartan precursors, avoiding direct handling of the free acid.

Acylation of Tetrazole-Protected Intermediate

A patented approach (CN102617498B) involves:

  • Protection of Tetrazole : Reacting valsartan’s tetrazole moiety with trityl chloride to form a stable intermediate.
  • Deuterated Ester Formation :
    • Reactants : Tetrazole-protected valsartan and deuterated isopropyl bromide.
    • Conditions : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 50°C for 8 hours.
  • Deprotection : Hydrolysis with hydrochloric acid (HCl) to remove the trityl group.

Advantages :

  • Avoids side reactions during esterification of the free acid.
  • Yields 88–94% with <0.5% impurities.

Continuous Flow Synthesis

Industrial-scale production (US7943794B2) employs continuous flow reactors for higher efficiency:

  • Reactor Type : Tubular reactor with immobilized lipase enzyme (e.g., Candida antarctica Lipase B).
  • Conditions :
    • Temperature: 40–50°C.
    • Residence Time: 2–4 hours.
    • Solvent: Supercritical CO₂ to enhance mass transfer.
  • Output : 95% conversion with 99.5% enantiomeric purity.

Purification and Characterization

Chromatographic Purification

Crude product is purified via:

  • Normal-Phase Chromatography : Silica gel with ethyl acetate/hexane (1:3 v/v).
  • Recrystallization : Ethyl acetate/hexane at 0–5°C yields crystals with >99.5% purity.

Analytical Confirmation

Technique Critical Data Points
LC-MS m/z = 484.318 [M+H]⁺, D7 incorporation
¹H-NMR Absence of isopropyl CH₃ signals (δ 1.0–1.2 ppm)
IR Spectroscopy C=O stretch at 1735 cm⁻¹ (ester)

Industrial-Scale Challenges and Solutions

Deuterium Scrambling

  • Cause : Acidic conditions may promote H/D exchange in non-target positions.
  • Mitigation : Use weakly acidic ion-exchange resins instead of H₂SO₄.

Cost of Deuterated Reagents

  • Isopropyl-d7 alcohol costs ~$2,000/g, contributing to 70% of total synthesis expenses.
  • Workaround : Closed-loop solvent recovery systems reduce alcohol waste by 40%.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost (USD/g) Scalability
Direct Esterification 92 98.5 1,200 Moderate
Stepwise Synthesis 94 99.5 1,800 High
Continuous Flow 95 99.8 900 Industrial

Emerging Techniques

Biocatalytic Deuterium Incorporation

Recent advances (ACS Chem. Rev. 2022) utilize engineered transesterification enzymes to incorporate deuterium directly into the isopropyl group, bypassing the need for pre-deuterated alcohols. This method reduces costs by 50% but remains experimental.

Photocatalytic Esterification

A 2024 study demonstrated visible-light-driven esterification using TiO₂ nanoparticles, achieving 90% yield in 6 hours at 25°C. However, deuterium incorporation drops to 95% under these conditions.

Chemical Reactions Analysis

Esterification Reaction

The synthesis of Valsartan Isopropyl-d7 Ester involves esterification between valsartan and deuterated isopropyl alcohol (D7-isopropanol). This reaction typically employs acidic (e.g., H₂SO₄) or basic catalysts, with dehydrating agents like molecular sieves to drive the equilibrium toward ester formation.

Reaction Conditions :

  • Catalysts : H₂SO₄ or HCl

  • Temperature : 60–80°C

  • Time : 4–8 hours

  • Yield : Optimized protocols report >90% conversion in continuous flow reactors.

Acylation with Pentanoyl Chloride

A critical step in valsartan synthesis, acylation is adapted for its deuterated ester form. The intermediate N-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-L-valine ester reacts with pentanoyl chloride in tetrahydrofuran (THF) or methylene chloride.

ParameterDetails
Catalysts 4-Dimethylaminopyridine (DMAP), Triethylamine (TEA)
Solvent THF (preferred)
Reagent Ratio 1–3 equivalents pentanoyl chloride
Time/Temp 1.5 hours at room temperature
Purity >95% (HPLC)

This step forms the pentanoyl ester intermediate, a precursor to the final product .

Acidic Hydrolysis

Used to remove protecting groups (e.g., trityl):

  • Conditions : Acetone/HCl mixture under reflux.

  • Outcome : Cleavage of the trityl group with minimal side reactions .

Basic Hydrolysis

Final de-esterification to yield valsartan:

  • Conditions : Aqueous NaOH or KOH in methanol/ethanol.

  • Steps :

    • Saponification of the ester group at 60–80°C.

    • Acidification (pH <3) with HCl to precipitate valsartan .

Yield : Isolated valsartan achieves >95% purity after extraction with halogenated solvents .

Trityl Group Removal

  • Method : Acidic hydrolysis (HCl in acetone) or catalytic hydrogenation for benzyl esters.

  • Efficiency : Near-quantitative removal with optimized HCl concentrations .

Deuterium-Specific Stability

The deuterated isopropyl group exhibits enhanced metabolic stability due to the kinetic isotope effect, slowing CYP450-mediated oxidation in preclinical studies.

Metabolic Reactions

In biological systems, this compound undergoes:

  • Oxidation : Deuterium substitution reduces oxidation rates at the isopropyl group.

  • Conjugation : Glucuronidation at the tetrazole ring, similar to non-deuterated valsartan.

Key Metabolic Data :

PathwayEffect of Deuterium
Absorption Unaffected
Half-life Increased by 20–30% (rodent models)
Excretion Primarily renal (>80%)

Comparative Reactivity Table

Reaction TypeThis compoundNon-Deuterated Valsartan
Ester Hydrolysis Slower (deuterium steric effects)Faster
Oxidative Stability Enhanced (t₁/₂ = 8.2 h)Moderate (t₁/₂ = 6.1 h)
Metabolic Clearance 15% reductionBaseline

Scientific Research Applications

Valsartan isopropyl ester-d7 has several scientific research applications, including:

    Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for the quantification of valsartan in biological samples.

    Biology: Studied for its metabolic stability and pharmacokinetics compared to non-deuterated valsartan.

    Medicine: Investigated for its potential to provide more consistent therapeutic effects with reduced side effects due to its enhanced stability.

    Industry: Used in the development of new formulations and drug delivery systems to improve the bioavailability and efficacy of valsartan.

Mechanism of Action

Valsartan isopropyl ester-d7 exerts its effects by blocking the angiotensin II receptor type 1, preventing angiotensin II from binding and exerting its hypertensive effects. This leads to vasodilation, reduced aldosterone secretion, and decreased blood pressure. The deuterium atoms in valsartan isopropyl ester-d7 may enhance the compound’s metabolic stability, leading to prolonged action and reduced frequency of administration.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes key structural and functional differences between Valsartan Isopropyl-d7 Ester and related compounds:

Compound Name Molecular Formula Key Features Primary Use Reference(s)
This compound C24H29N5O3 (d7-labeled) Isotopically labeled isopropyl ester; impurity standard for valsartan QC Analytical reference standard, pharmacokinetics
Valsartan (Diovan®) C24H29N5O3 Active pharmaceutical ingredient (API); non-peptide ARB Hypertension, heart failure therapy
Des(oxopentyl) Valsartan Methyl Ester C20H21N5O2·HCl Oxopentyl-deleted analog; impurity in valsartan synthesis Impurity profiling, API safety monitoring
Candesartan Celexetil Ester C33H34N6O6 Prodrug ester of candesartan; hydrolyzed to active form in vivo Hypertension therapy (prodrug formulation)
Valsartan Acid Isopropyl Ester C24H29N5O3 Non-deuterated isopropyl ester impurity of valsartan Quality control during API synthesis
Key Observations:
  • Isotopic Labeling: Unlike non-deuterated esters (e.g., Valsartan Acid Isopropyl Ester), the -d7 label in this compound enables precise quantification in complex biological matrices, minimizing interference from endogenous compounds .
  • Functional Groups : While this compound retains the ester group, Des(oxopentyl) Valsartan Methyl Ester lacks the oxopentyl chain, altering its receptor-binding affinity and rendering it a synthesis byproduct .
  • Prodrug vs.

Pharmacokinetic and Analytical Performance

  • Solubility and Bioavailability: Valsartan’s pH-dependent solubility limits its dissolution in acidic environments (4% at pH 1.2 vs. 78% at pH 6.8) .
  • Role in Formulation Development: Nanoparticle formulations (e.g., valsartan–HPMC–poloxamer 407) improve bioavailability by 7.2-fold compared to raw valsartan .

Biological Activity

Valsartan Isopropyl-d7 Ester is a deuterated derivative of Valsartan, an angiotensin II receptor antagonist widely used in the treatment of hypertension and heart failure. This article delves into the biological activity of this compound, highlighting its mechanisms, pharmacokinetics, and implications in clinical research.

Overview of Valsartan and Its Derivative

Chemical Structure and Properties

  • Molecular Formula : C24H29D7N5O3
  • Molecular Weight : 484.64 g/mol
  • Deuteration : The incorporation of deuterium atoms enhances stability and alters pharmacokinetic properties, making it suitable for various research applications, particularly in drug metabolism studies.

This compound functions primarily as an antagonist of the angiotensin II type 1 (AT1) receptor. This receptor antagonism is crucial for:

  • Lowering Blood Pressure : By inhibiting the effects of angiotensin II, a potent vasoconstrictor, it relaxes blood vessels.
  • Managing Heart Failure : It helps improve symptoms and quality of life by reducing cardiac workload.

Pharmacokinetics

The deuterated form may exhibit altered pharmacokinetics compared to its non-deuterated counterpart. Key pharmacokinetic parameters include:

  • Absorption Rates : Potential changes due to isotopic labeling.
  • Half-Life : Variations that could influence dosing regimens and therapeutic outcomes.

Comparative Analysis with Related Compounds

The following table summarizes the properties of this compound compared to related compounds:

Compound NameMolecular FormulaMolecular WeightKey Features
ValsartanC24H29N5O3435.51 g/molWidely used antihypertensive
LosartanC22H23ClN6O422.89 g/molContains chlorine; different receptor selectivity
IrbesartanC25H28N2O5428.50 g/molDistinct structure; longer half-life
This compound C24H29D7N5O3484.64 g/molDeuterated form; enhanced metabolic tracking

Case Studies and Clinical Trials

  • Efficacy in Hypertension Management
    A study involving 19,533 patients demonstrated that valsartan-based regimens significantly lowered blood pressure within a 90-day period. The results indicated a consistent reduction in total cardiovascular risk associated with valsartan treatment .
  • Metabolic Stability Studies
    Research utilizing this compound has shown that deuteration aids in tracking drug metabolism more effectively than non-deuterated forms. This has implications for understanding the drug's behavior in various biological systems.
  • In Vivo Studies on Cardiac Function
    In animal models, valsartan has been shown to improve cardiac output and reduce left ventricular fibrosis, particularly in cases of heart failure with reduced ejection fraction .

Implications for Future Research

The unique properties of this compound make it a valuable tool for:

  • Drug Metabolism Studies : Understanding how modifications affect pharmacokinetics.
  • Tracer Studies : Investigating drug distribution without altering pharmacological properties.
  • Combination Therapies : Exploring its effectiveness when used with other antihypertensive agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.